molecular formula C9H8ClN3O2 B6342818 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester CAS No. 1273566-66-7

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

Cat. No. B6342818
CAS RN: 1273566-66-7
M. Wt: 225.63 g/mol
InChI Key: RNDPAASLTGBNMJ-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (7-Cl-TPCA-EE) is an organic compound belonging to the triazole family of molecules. It has a wide range of uses, from pharmaceuticals to industrial chemicals. It is a versatile compound that can be used in many different ways. 7-Cl-TPCA-EE has several advantages, such as being relatively easy to synthesize, having a wide range of scientific applications, and exhibiting a range of biochemical and physiological effects.

Scientific Research Applications

Cyclisation Reactions

The study by Gray et al. (1976) explores the cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines. This research outlines a foundational approach in the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry due to their potential biological activities. (Gray et al., 1976)

Synthesis and Biological Evaluation

Catarzi et al. (2004) reported on the synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as selective AMPA receptor antagonists. This research is pivotal in the development of potential therapeutic agents targeting neurological disorders. (Catarzi et al., 2004)

Parallel Iterative Synthesis

Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, showcasing a method for rapid lead optimization in drug discovery. This work highlights the versatility of triazolopyridines as a scaffold for the development of diverse bioactive molecules. (Brodbeck et al., 2003)

Novel Derivatives Synthesis

Kumar and Mashelkar (2007) focused on the synthesis of novel 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives. The work provides valuable insights into the synthetic pathways that enable the creation of heterocyclic compounds with potential pharmacological properties. (Kumar & Mashelkar, 2007)

Fused Heterocyclic Triazoles Synthesis and Assessment

Karpina et al. (2019) developed a method for the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted biological assessments of the compounds synthesized. This research underlines the importance of fused heterocyclic triazoles in the search for new therapeutic agents. (Karpina et al., 2019)

properties

IUPAC Name

ethyl 7-chlorotriazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-4-3-5-7(10)13(6)12-11-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDPAASLTGBNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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